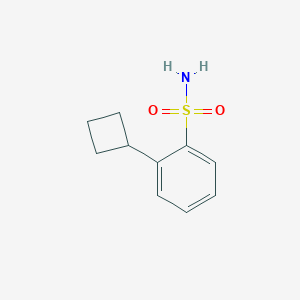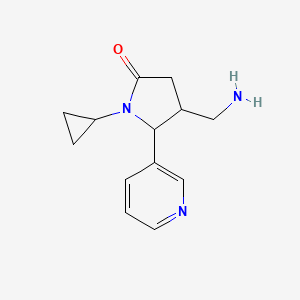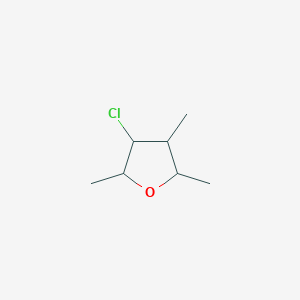
3-Chloro-2,4,5-trimethyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,4,5-trimethyloxolane is an organic compound with the molecular formula C7H13ClO It is a chlorinated derivative of oxolane, characterized by the presence of three methyl groups and one chlorine atom attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,4,5-trimethyloxolane typically involves the chlorination of 2,4,5-trimethyloxolane. One common method is the reaction of 2,4,5-trimethyloxolane with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2,4,5-Trimethyloxolane+SOCl2→this compound+SO2+HCl
This method is efficient and yields a high purity product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,4,5-trimethyloxolane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the removal of the chlorine atom, forming 2,4,5-trimethyloxolane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Hydroxyl-substituted oxolane: Formed by substitution with hydroxide ions.
Oxidized derivatives: Formed by oxidation reactions.
2,4,5-Trimethyloxolane: Formed by reduction reactions.
Scientific Research Applications
3-Chloro-2,4,5-trimethyloxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2,4,5-trimethyloxolane involves its interaction with specific molecular targets. The chlorine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2,4-dimethyloxolane
- 3-Chloro-2,5-dimethyloxolane
- 2,4,5-Trimethyloxolane
Uniqueness
3-Chloro-2,4,5-trimethyloxolane is unique due to the specific arrangement of its methyl groups and the presence of a chlorine atom. This structural configuration imparts distinct chemical properties, such as reactivity and stability, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C7H13ClO |
|---|---|
Molecular Weight |
148.63 g/mol |
IUPAC Name |
3-chloro-2,4,5-trimethyloxolane |
InChI |
InChI=1S/C7H13ClO/c1-4-5(2)9-6(3)7(4)8/h4-7H,1-3H3 |
InChI Key |
IXIMASJNWQSGSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(C1Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



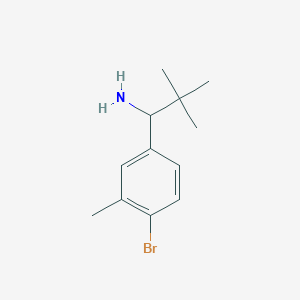
![2-{[(Butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B13252322.png)
![2-{1-[(Butan-2-yl)amino]ethyl}-5-fluorophenol](/img/structure/B13252324.png)


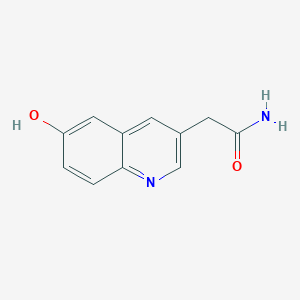
![1-[4-(Methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13252335.png)
![1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13252340.png)
![3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13252342.png)
